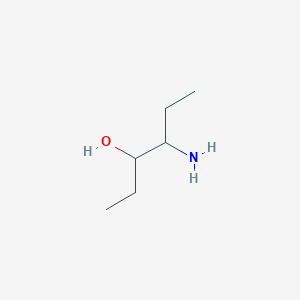

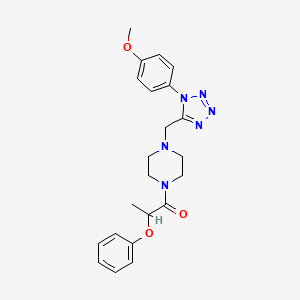

![molecular formula C13H16N2O B2691667 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 41505-84-4](/img/structure/B2691667.png)

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrido[4,3-b]indole core, which is a bicyclic system containing a pyridine ring fused with an indole ring. This core is substituted at the 8-position with a methoxy group and at the 2-position with a methyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C13H16N2O and a molecular weight of 216.28 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Maillard Reaction and Derivative Characterization : The Maillard reaction has been utilized to synthesize new derivatives of 6-methoxy-tetrahydro-β-carboline, which include compounds structurally related to 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This synthesis involved the use of 5-methoxytryptamine with various aldehydes, optimized for temperature and time to achieve high yields. The synthesized compounds were characterized using mass spectrometry techniques (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Properties

- Evaluation of Antioxidant Properties : A study focused on the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. These compounds exhibited moderate antioxidant properties and were compared for their safety in relation to non-tumorous cell lines, indicating potential in antioxidant development (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Antitumor Activity

- Potential Antineoplastic Agents : Derivatives of this compound were investigated for their antitumor activity. Specifically, certain compounds were found to be promising as new classes of antineoplastic agents, showing effectiveness in both in vitro and in vivo tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Receptor Activity

- Impact on Therapeutic Targets : Research has explored the activity profiles of new 2-substituted 8-methyl-5-(2-pyridinylethyl) derivatives on various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. A compound in this class demonstrated significant antagonist activity on various adrenergic and serotonin receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

Calcium-Antagonist Activity

- Pharmacological Properties : Certain derivatives, including those structurally similar to this compound, have been shown to possess a broad spectrum of pharmacological activity, including calcium-antagonist behavior. This highlights their potential in various medical applications, including neuroprotection and antiarrhythmogenic effects (Ivanov, Afanas'ev, & Bachurin, 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBGAQRXYSMOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

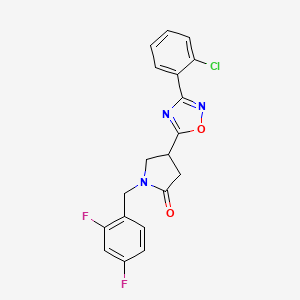

![3-Tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2691584.png)

![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)

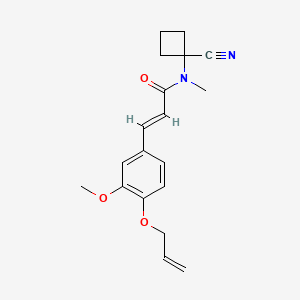

![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)

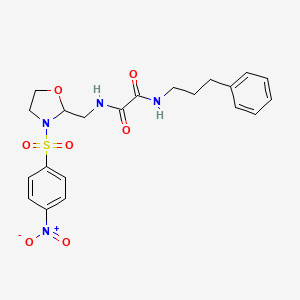

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)

![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)